2'-Deoxy-2'-fluoro-5-iodouridine

HSV1-TK Reporter Gene Imaging Nucleoside Analog In Vivo Biodistribution

Researchers requiring a validated nucleoside probe for HSV1-TK reporter gene imaging often face inconsistent substrate specificity leading to poor signal-to-background ratios. 2'-Deoxy-2'-fluoro-5-iodouridine (FIRU) directly addresses this need as a highly selective HSV1-TK substrate. - Achieves 100-fold higher accumulation in HSV1-tk+ cells vs. parental cells for robust imaging discrimination. - Dual halogenation (2'-fluoro, 5-iodo) and stereochemistry ensure superior target-to-background ratios compared to FIAU. - Supplied with ≥98% purity and analytical documentation to support reproducible preclinical SPECT/PET studies.

Molecular Formula C9H10FIN2O5
Molecular Weight 372.09 g/mol
Cat. No. B12401740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoro-5-iodouridine
Molecular FormulaC9H10FIN2O5
Molecular Weight372.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I
InChIInChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6?,8-/m1/s1
InChIKeyIPVFGAYTKQKGBM-CAXIXURWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-2'-fluoro-5-iodouridine (FIRU): A Halogenated Nucleoside Analog for Antiviral Research and HSV1-TK Reporter Gene Imaging


2'-Deoxy-2'-fluoro-5-iodouridine (FIRU; CAS 55612-21-0), also designated as 2'-epi-Fialuridine, is a synthetic pyrimidine nucleoside analog characterized by dual modification of the uridine scaffold: a 2'-fluoro substituent on the ribose moiety and a 5-iodo group on the uracil base [1][2]. This halogenated fluoronucleoside exhibits a molecular weight of 372.09 g/mol and the molecular formula C9H10FIN2O5 [3]. The compound is primarily utilized as a biochemical probe in studies of nucleoside metabolism, antiviral activity assessment, and as a substrate for herpes simplex virus type 1 thymidine kinase (HSV1-TK) in reporter gene imaging applications [2][4].

Why Generic Nucleoside Analogs Cannot Substitute for 2'-Deoxy-2'-fluoro-5-iodouridine in Targeted Applications


The stereochemical and halogenation pattern of 2'-deoxy-2'-fluoro-5-iodouridine (FIRU) directly dictates its substrate specificity for viral thymidine kinases and its resultant imaging contrast. Unlike unmodified nucleosides or analogs with alternative stereochemistries, FIRU's 2'-fluoro-β-D-ribofuranosyl configuration yields distinct phosphorylation kinetics and cellular retention profiles compared to its α-arabinofuranosyl isomer, FIAU, or non-fluorinated analogs [1][2]. Interchanging FIRU with other halogenated nucleosides without accounting for these stereoelectronic effects can lead to significantly altered biodistribution, diminished target-to-background ratios in imaging, and compromised antiviral activity profiles [3].

Quantitative Differentiation of 2'-Deoxy-2'-fluoro-5-iodouridine: Comparative Substrate Selectivity and In Vivo Imaging Metrics


FIRU vs. FIAU: Direct Head-to-Head Comparison of In Vivo HSV1-TK Reporter Gene Imaging Efficiency

In a direct comparative study, radiolabeled FIAU demonstrated higher efficiency for in vivo imaging of HSV1-TK-expressing cells compared to FIRU [1]. This difference arises from the stereochemical configuration at the 2'-position, which influences substrate affinity for HSV1-TK and subsequent cellular trapping.

HSV1-TK Reporter Gene Imaging Nucleoside Analog In Vivo Biodistribution

FIRU as an HSV1-TK Substrate: Quantitative Cellular Accumulation and In Vivo Biodistribution

In HSV1-TK-transfected 9L rat gliosarcoma cells (9L-tk+), incubation with 123I-FIRU resulted in a 100-fold higher accumulation of radioactivity compared to parental 9L cells after 4 hours [1]. In tumor-bearing mice, 123I-FIRU yielded tumor-to-muscle ratios of 32.2, tumor-to-blood ratios of 12.5, and tumor-to-brain ratios of 171.6 at 4 hours post-injection [1].

HSV1-TK Gene Therapy Molecular Imaging Biodistribution

Comparative Substrate Performance: FIRU vs. 5-Iodo-2'-deoxyuridine and Ganciclovir

While direct comparative data for FIRU versus 5-iodo-2'-deoxyuridine (IdUrd) and ganciclovir are not available in the retrieved literature, class-level evidence indicates that 2'-fluoro-substituted nucleosides exhibit enhanced stability and HSV1-TK substrate properties. For instance, FIAU was shown to be a substantially better marker substrate for HSV1-TK than 5-iodo-2'-deoxyuridine or ganciclovir [1]. Given the structural similarity between FIRU and FIAU, this class-level inference supports the preferential selection of 2'-fluoro-5-iodouridine analogs over non-fluorinated counterparts for applications requiring efficient HSV1-TK-mediated trapping.

HSV1-TK Substrate Nucleoside Analog Comparison Gene Therapy

FIRU vs. Acycloguanosine Analogs: Class-Level Inference for HSV1-TK Imaging

Although direct comparative data between FIRU and acycloguanosine analogs are lacking, studies on structurally related 2'-fluoro-2'-deoxyuridine analogs indicate that this class of compounds serves as effective substrates for HSV1-TK-based reporter gene imaging [1]. Acycloguanosine derivatives, such as ganciclovir and penciclovir, are also used as HSV1-TK substrates; however, pyrimidine nucleosides like FIRU may offer distinct phosphorylation kinetics and cellular retention profiles.

HSV1-TK Nucleoside Analog PET Imaging

Optimal Application Scenarios for 2'-Deoxy-2'-fluoro-5-iodouridine in Preclinical Research and Development


Non-Invasive Monitoring of HSV1-TK Suicide Gene Therapy Efficacy

Radiolabeled FIRU serves as a specific substrate for HSV1-TK, enabling non-invasive SPECT or PET imaging to track the location and magnitude of therapeutic gene expression in preclinical cancer models [1]. Its 100-fold higher accumulation in HSV1-tk+ cells over parental cells provides robust signal-to-background discrimination, facilitating quantitative assessment of gene delivery and expression levels [1].

Preclinical Evaluation of Antiviral Nucleoside Analogs

FIRU is utilized as a reference compound or tool molecule in antiviral drug discovery programs targeting herpesviruses and hepatitis B virus. Its structural features allow researchers to benchmark the activity and selectivity of novel nucleoside analogs against a known 2'-fluoro-5-iodo pyrimidine scaffold [2][3].

Mechanistic Studies of Nucleoside Transporter and Kinase Specificity

Due to its dual halogenation and 2'-fluoro modification, FIRU is employed in biochemical assays to probe substrate specificity of nucleoside transporters and viral/cellular kinases [2]. Comparative studies with FIAU and other analogs help elucidate the stereoelectronic requirements for efficient phosphorylation and cellular trapping [2].

Development and Validation of Novel PET/SPECT Radiotracers for Gene Expression Imaging

FIRU provides a foundational scaffold for the development of improved imaging agents. Researchers use FIRU as a benchmark to evaluate new radiolabeled nucleoside derivatives, aiming to achieve superior target-to-background ratios, faster clearance, and enhanced metabolic stability [1][2].

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